4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane

描述

Introduction to 4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane

Structural Characterization and IUPAC Nomenclature

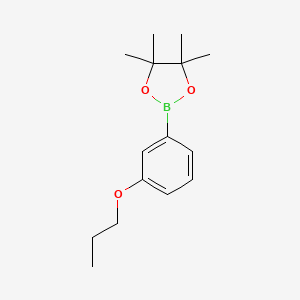

The compound’s systematic IUPAC name, This compound , reflects its bicyclic structure. The dioxaborolane ring consists of two oxygen atoms and one boron atom, with four methyl groups at the 4,4,5,5-positions. A 3-propoxyphenyl group ($$ \text{C}6\text{H}4-\text{O}-\text{CH}2\text{CH}2\text{CH}_3 $$) is attached to the boron atom at the 2-position. Key structural parameters include:

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{15}\text{H}{23}\text{BO}_3 $$ |

| Molecular Weight | 262.15 g/mol |

| CAS Registry Number | 1689469-59-7 |

| SMILES Notation | CCCOC1=CC(B2OC(C)(C)C(C)(C)O2)=CC=C1 |

The boron atom adopts a trigonal planar geometry, stabilized by the electron-donating oxygen atoms of the dioxaborolane ring. The propoxy group enhances solubility in organic solvents, while the pinacol-derived methyl substituents confer steric protection against hydrolysis .

Historical Development of Boronic Ester Chemistry

Boronic esters emerged as critical reagents following Edward Frankland’s 1860 isolation of ethylboronic acid . Early synthetic routes relied on stoichiometric condensation of boric acid with alcohols, but advancements in the 20th century introduced more efficient methods:

- Organometallic Reactions : Grignard reagents reacting with borate esters enabled access to diverse boronic acids .

- Transmetallation : Arylsilanes treated with boron tribromide yielded boronic esters with high functional group tolerance .

- Palladium-Catalyzed Borylation : Miyaura borylation (1995) revolutionized access to arylboronic esters via coupling of aryl halides with bis(pinacolato)diboron ($$ \text{B}2\text{pin}2 $$) .

The development of bis(pinacolato)diboron in the 1990s provided a stable, air-tolerant precursor for boronic esters, including this compound . This reagent’s compatibility with transition-metal catalysis solidified its role in modern synthesis .

Role in Modern Organoboron Chemistry

This compound serves as a cornerstone in several applications:

Suzuki-Miyaura Cross-Coupling

The compound participates in palladium-catalyzed couplings with aryl halides to form biaryl systems. Key mechanistic steps include:

- Oxidative Addition : Pd(0) inserts into the aryl halide bond.

- Transmetalation : The boronic ester transfers its aryl group to Pd(II) via a tetracoordinated borate intermediate .

- Reductive Elimination : The biaryl product is released, regenerating Pd(0) .

Notably, the pinacol ester’s steric bulk prevents premature hydrolysis, enabling reactions in aqueous or protic media .

Pharmaceutical Intermediates

The 3-propoxyphenyl group is a common pharmacophore in drug discovery. For example, boronic esters like this compound are intermediates in synthesizing kinase inhibitors and antiviral agents .

Materials Science

The compound’s stability and tunable electronic properties make it valuable in organic electronics, such as polymerizable monomers for conductive materials .

属性

IUPAC Name |

4,4,5,5-tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-6-10-17-13-9-7-8-12(11-13)16-18-14(2,3)15(4,5)19-16/h7-9,11H,6,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCWKKLLIVKKVDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with an appropriate phenyl derivative. Commonly, the reaction is carried out under mild conditions using a palladium catalyst. The reaction may proceed as follows:

Starting Materials: Boronic acid or boronate ester, 3-propoxyphenyl derivative.

Catalyst: Palladium-based catalyst.

Solvent: Anhydrous toluene or another suitable organic solvent.

Reaction Conditions: Mild heating (50-80°C) under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

化学反应分析

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the boron-containing group to a borohydride.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols).

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Borohydrides.

Substitution: Substituted phenyl derivatives.

科学研究应用

Organic Synthesis

One of the primary applications of 4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane is in organic synthesis as a boron-containing reagent. Its ability to participate in cross-coupling reactions is particularly notable:

- Suzuki-Miyaura Coupling : This compound can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It acts as a boron source that can be coupled with aryl halides to synthesize biaryl compounds. This reaction is crucial for creating complex organic molecules used in pharmaceuticals and agrochemicals.

- Functionalization of Aromatics : The dioxaborolane moiety allows for selective functionalization of aromatic compounds. This selectivity can lead to the development of new materials with desired properties.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound has shown potential in drug development:

- Anticancer Agents : Compounds containing boron have been investigated for their anticancer properties. The incorporation of this dioxaborolane into drug candidates may enhance their efficacy by improving bioavailability or targeting specific cancer cells.

- Drug Delivery Systems : The unique structure of this compound may facilitate the design of novel drug delivery systems. Its capability to form stable complexes with various biomolecules could be exploited for targeted therapy.

Materials Science

The compound's properties also lend themselves to applications in materials science:

- Polymer Chemistry : this compound can act as a cross-linking agent in the synthesis of polymers. These polymers can exhibit enhanced thermal stability and mechanical strength.

- Nanomaterials : The compound's boron content may be beneficial in the development of nanomaterials with specific electronic or optical properties. Research into boron-based nanostructures is ongoing and shows promise for applications in electronics and photonics.

Table 1: Summary of Applications and Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Used as a boron source in cross-coupling reactions | Effective in forming biaryl compounds |

| Medicinal Chemistry | Potential anticancer agent and drug delivery system | Enhanced bioavailability observed |

| Materials Science | Acts as a cross-linking agent for polymers | Improved thermal stability noted |

| Nanomaterials | Development of boron-based nanostructures | Promising electronic properties |

作用机制

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the coupling partner. In biological systems, the boron atom may interact with enzymes or other proteins, influencing their activity.

相似化合物的比较

4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane

- Substituent : Phenethyl (-CH2CH2C6H5).

- Synthesis : Prepared using a UiO-Co catalyst with styrene and pinacolborane, achieving 93% yield .

- Properties : The ¹H NMR spectrum shows aromatic protons at δ 7.28–7.20 and aliphatic protons at δ 2.77–2.73, confirming the phenethyl group’s integration. The ¹¹B NMR signal at δ 33.7 aligns with typical tetracoordinated boron environments .

- Applications : Used in cross-coupling reactions due to its high yield and stability .

4,4,5,5-Tetramethyl-2-(2-phenylpropyl)-1,3,2-dioxaborolane

- Substituent : 2-Phenylpropyl (-CH(CH3)C6H5).

- Synthesis : Synthesized via UiO-Co-catalyzed hydroboration, yielding an 80:20 mixture of benzylic and aromatic boronate esters .

- Properties : ¹H NMR reveals aromatic protons at δ 7.36–7.28 and methyl groups at δ 1.36 (s, 6H). The steric bulk of the substituent may contribute to the mixed product distribution .

4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane

- Substituent : 3-Methylsulfonylphenyl (-SO2CH3).

- This compound is listed as a pharmaceutical intermediate (USP7-IN-1) .

4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane

- Substituent : 2-Methylbenzo[b]thiophene.

- Properties : The heteroaromatic substituent introduces steric hindrance and electronic complexity, which may limit its use in sterically demanding reactions .

Data Table: Comparative Analysis of Selected Boronic Esters

*Benzylic:aromatic boronate ratio.

生物活性

4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane (CAS No. 1374430-02-0) is a boron-containing compound that has garnered attention in various fields of chemical research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

The molecular formula of this compound is , with a molecular weight of 262.15 g/mol. It features a dioxaborolane ring structure which is significant for its reactivity and interaction with biological systems. The compound is characterized by its moderate solubility in organic solvents and is typically stored under inert conditions to prevent degradation.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 262.15 g/mol |

| CAS Number | 1374430-02-0 |

| Solubility | Moderate in organic solvents |

| Storage Conditions | Inert atmosphere |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through the boron atom in its structure. Boron compounds have been shown to exhibit a range of biological effects including:

- Anticancer Activity : Some studies suggest that boron-containing compounds can induce apoptosis in cancer cells by disrupting metabolic pathways.

- Antioxidant Properties : The compound may exhibit antioxidant effects which can protect cells from oxidative stress.

- Enzyme Inhibition : It has potential as a reversible inhibitor for certain enzymes involved in metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Anticancer Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolanes possess selective cytotoxicity against various cancer cell lines. The mechanism was linked to the inhibition of key metabolic enzymes essential for tumor growth .

- Antioxidant Effects : Research indicated that compounds similar to this compound exhibit significant radical scavenging activity. This suggests potential applications in preventing oxidative damage in cells .

- Enzyme Interaction : A study highlighted the compound's ability to interact with serine proteases through boronate formation, leading to inhibition of enzymatic activity which could be beneficial in therapeutic contexts .

Table 2: Summary of Biological Activities

常见问题

Q. What are the standard synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(3-propoxyphenyl)-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed borylation of 3-propoxyphenyl halides (e.g., bromide or iodide) with bis(pinacolato)diboron (B₂pin₂). Key steps include:

- Reaction Setup : Use Pd catalysts (e.g., PdCl₂(dppf)) in anhydrous, inert conditions (e.g., THF or dioxane) with a base (K₂CO₃ or KOAc) .

- Purification : Column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization to isolate the product .

- Yield Optimization : Adjust catalyst loading (1–5 mol%) and reaction time (12–24 h at 80–100°C) to balance steric hindrance from the tetramethyl dioxaborolane ring .

Q. How is the purity and structural integrity of this compound verified in academic research?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the 3-propoxyphenyl group (δ ~6.8–7.5 ppm for aromatic protons) and tetramethyl dioxaborolane (δ ~1.3 ppm for methyl groups) .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ for C₁₆H₂₃BO₃, expected m/z ~274.18) .

- X-ray Crystallography : For definitive structural confirmation, single-crystal X-ray analysis resolves the boron-oxygen bonding geometry .

Q. What safety protocols are critical when handling this boronic ester in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks, as boronic esters may release volatile byproducts during reactions .

- First-Aid Measures : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What are the key challenges in optimizing Suzuki-Miyaura cross-coupling reactions using this boronic ester?

- Methodological Answer :

- Steric Hindrance : The tetramethyl dioxaborolane group and 3-propoxyphenyl substituent can reduce reactivity. Solutions include:

- Using bulky ligands (e.g., SPhos) to stabilize Pd intermediates .

- Increasing reaction temperatures (e.g., 90–110°C) to overcome activation barriers .

- Solvent Selection : Polar aprotic solvents (DME, dioxane) enhance solubility, while aqueous bases (Na₂CO₃) facilitate transmetallation .

Q. How can researchers resolve contradictions in catalytic efficiency data reported across studies?

- Methodological Answer :

- Variable Control : Standardize catalyst sources (e.g., Pd(OAc)₂ vs. PdCl₂), ligand purity, and solvent dryness to minimize batch-to-batch variability .

- Kinetic Studies : Perform time-course analyses (e.g., GC-MS sampling) to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .

- Computational Modeling : DFT calculations (e.g., using Gaussian) can predict steric/electronic effects of substituents on reaction pathways .

Q. What strategies mitigate side reactions during functionalization of the 3-propoxyphenyl group?

- Methodological Answer :

- Protecting Groups : Temporarily protect the boronic ester with diols (e.g., pinacol) during electrophilic substitutions .

- Directed Ortho-Metalation : Use directing groups (e.g., –OMe) to control regioselectivity in C–H activation reactions .

- Low-Temperature Conditions : Perform lithiation or Grignard reactions at –78°C to suppress boron-oxygen bond cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。